Testosterone isobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

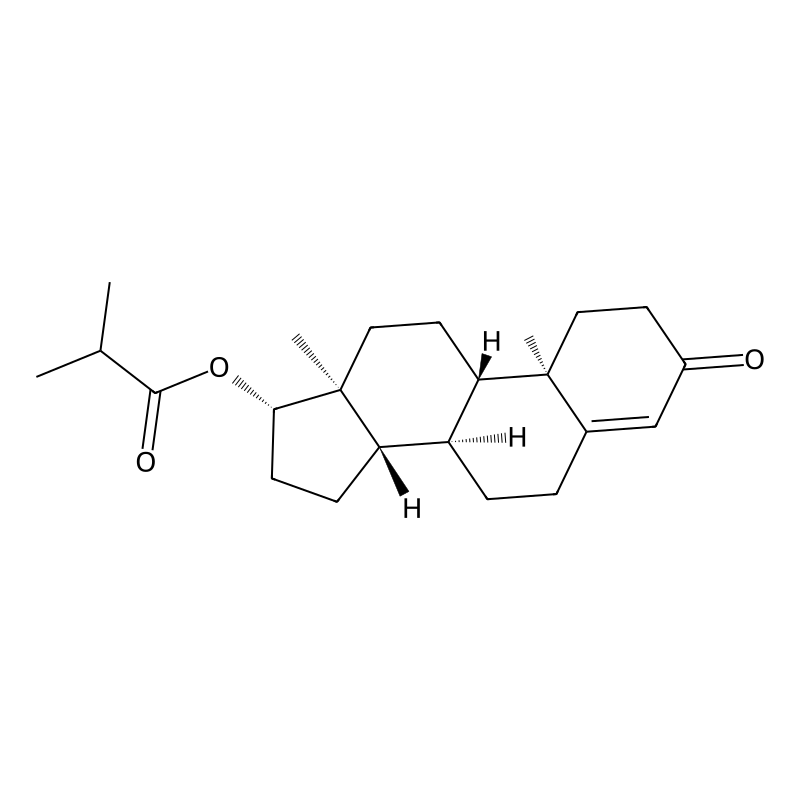

Testosterone isobutyrate is an androgen and anabolic steroid medication, specifically a testosterone ester. It is chemically identified as testosterone 17β-(2-methylpropanoate) and has the molecular formula C23H34O3, with a molar mass of approximately 358.52 g/mol . This compound is primarily used in medical settings to treat conditions such as low testosterone levels in men, delayed puberty in boys, and various other hormonal deficiencies. It is administered via intramuscular injection, typically every one to two weeks, and is available in the form of a microcrystalline aqueous suspension .

Testosterone isobutyrate acts as a prodrug to testosterone []. Once injected intramuscularly, the isobutyrate ester is cleaved in the body, releasing testosterone. Testosterone then binds to the androgen receptor, a nuclear receptor present in various tissues throughout the body []. This binding triggers a cascade of cellular events leading to the development of male secondary sexual characteristics, muscle growth, and bone development []. At high doses, testosterone can also be converted to estradiol, a female sex hormone, through the enzyme aromatase, leading to some estrogenic effects [].

Physical and Chemical Properties

As a prodrug of testosterone, testosterone isobutyrate acts as an agonist of the androgen receptor, producing both androgenic and anabolic effects. These effects include increased muscle mass, enhanced recovery from exercise, and improved bone density. Additionally, it exhibits weak estrogenic effects due to the metabolism of testosterone into estradiol . Side effects may include virilization in women and other androgenic effects such as acne, hair growth, and changes in libido .

The synthesis of testosterone isobutyrate involves esterification reactions where testosterone reacts with isobutyric acid or its derivatives. This process typically requires an acid catalyst to facilitate the formation of the ester bond. The resulting compound can be purified through crystallization or chromatography techniques to achieve the desired purity for medical use .

Testosterone isobutyrate has several applications in medicine:

- Hypogonadism: Treatment for low testosterone levels in men.

- Delayed Puberty: Used in adolescent boys who exhibit delayed sexual maturation.

- Hormone Therapy: Employed in masculinizing hormone therapy for transgender men.

- Other Conditions: Utilized for Klinefelter's syndrome, aplastic anemia, Cushing's syndrome, advanced breast cancer in women, and cachexia .

Testosterone isobutyrate shares structural similarities with several other testosterone esters. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Administration Route | Duration of Action |

|---|---|---|---|

| Testosterone Isobutyrate | C23H34O3 | Intramuscular injection | ~2 weeks |

| Testosterone Propionate | C22H32O3 | Intramuscular injection | 1-3 days |

| Testosterone Enanthate | C26H40O3 | Intramuscular injection | 2-4 weeks |

| Testosterone Phenylacetate | C27H34O3 | Intramuscular injection | 2-5 weeks |

Uniqueness: Testosterone isobutyrate's formulation as a microcrystalline aqueous suspension distinguishes it from most other testosterone esters, which are typically provided as oil solutions. This unique formulation allows for a prolonged release profile and potentially fewer injections over time compared to shorter-acting esters like testosterone propionate .

Testosterone isobutyrate is characterized by the molecular formula C₂₃H₃₄O₃, representing a molecular weight of 358.52 grams per mole [1] [5]. This androgen ester derivative consists of a testosterone backbone coupled with an isobutyric acid moiety, specifically identified as testosterone 17β-(2-methylpropanoate) . The compound is registered under Chemical Abstracts Service number 1169-49-9 and maintains the European Community number 214-622-7 [1] [5].

The stereochemical configuration of testosterone isobutyrate follows the characteristic steroid structure with specific spatial arrangements. The International Union of Pure and Applied Chemistry name describes the compound as [(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate [1] [4]. The stereochemical centers are precisely defined with six stereocenters present in the molecule, each maintaining specific spatial orientations critical to the compound's biological activity [4].

The structural modification involves the esterification of the 17β-hydroxyl group of testosterone with isobutyric acid, creating the branched-chain fatty acid ester [12]. This esterification significantly alters the physicochemical properties compared to the parent testosterone molecule, particularly enhancing lipophilicity and modifying pharmacokinetic characteristics [6]. The InChI identifier for testosterone isobutyrate is InChI=1S/C23H34O3/c1-14(2)21(25)26-20-8-7-18-17-6-5-15-13-16(24)9-11-22(15,3)19(17)10-12-23(18,20)4/h13-14,17-20H,5-12H2,1-4H3/t17-,18-,19-,20-,22-,23-/m0/s1 [5].

Crystallographic and Spectroscopic Characterization

Testosterone isobutyrate exhibits a melting point range of 134-136°C, indicating its thermal transition characteristics under standard atmospheric conditions [5]. While specific crystallographic data for testosterone isobutyrate is limited in the literature, comprehensive studies on related testosterone esters provide valuable insights into the structural organization of these compounds.

Crystallographic analyses of testosterone esters demonstrate that these compounds typically crystallize in non-centrosymmetric monoclinic and orthorhombic space groups [9]. The asymmetric units commonly contain two individual steroid molecules, which differs from shorter testosterone esters that typically contain only one molecule in their crystal structures [9]. The steroid backbone maintains characteristic ring conformations with the six-membered A rings adopting intermediate sofa-half-chair conformations, B and C rings exhibiting chair geometry, and the five-membered D rings displaying intermediate envelope-half-chair geometry [9].

Spectroscopic characterization techniques have been extensively applied to testosterone esters, including testosterone isobutyrate. Nuclear magnetic resonance spectroscopy studies reveal characteristic chemical shifts and coupling patterns consistent with the steroid structure [21] [22]. Proton nuclear magnetic resonance analysis typically employs deuterated chloroform as the solvent with tetramethylsilane as the internal reference standard [21]. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and ester linkage characteristics [21].

Mass spectrometry analysis under electrospray ionization conditions shows that testosterone isobutyrate primarily generates protonated molecular ions under optimal sensitivity conditions [23] [26]. Fragmentation patterns reveal characteristic losses, including molecular ion minus 59 and molecular ion minus 87 mass units, which are common features among testosterone esters [23]. These fragmentation patterns provide definitive identification capabilities for analytical purposes [23] [26].

Infrared spectroscopy reveals characteristic absorption bands corresponding to the steroid backbone and ester functional groups [21] [24]. The infrared spectrum typically displays carbonyl stretching frequencies associated with both the ketone at position 3 and the ester carbonyl group [21]. These spectroscopic characteristics enable reliable identification and purity assessment of testosterone isobutyrate preparations [21] [24].

Partition Coefficients and Solubility Profiles

The partition coefficient, expressed as log P, represents a critical physicochemical parameter that determines the lipophilicity and distribution behavior of testosterone isobutyrate. Experimental and predicted octanol-water partition coefficient values for testosterone isobutyrate range from 4.9 to 5.3, indicating significant lipophilic character [12]. This enhanced lipophilicity compared to unesterified testosterone (log P 3.0-3.4) results from the addition of the isobutyric acid ester group [12].

The relative molecular weight of testosterone isobutyrate is 1.24 times that of testosterone, with a corresponding relative testosterone content by weight of 0.80 [12]. This relationship directly impacts the compound's solubility characteristics and distribution behavior in biological systems [12]. The branched-chain fatty acid nature of the isobutyrate ester contributes to the compound's unique solubility profile compared to straight-chain testosterone esters [12].

Solubility studies demonstrate that testosterone isobutyrate exhibits enhanced solubility in non-polar solvents while maintaining limited aqueous solubility [24]. The compound shows satisfactory solubility in absolute ethanol, making this solvent suitable for analytical and formulation applications [24]. The lipophilic character of the molecule results in preferential partitioning into organic phases, which influences its bioavailability and tissue distribution characteristics [6] [13].

Comparative solubility studies among testosterone esters reveal distinct patterns based on ester chain length and structure. While specific quantitative solubility data for testosterone isobutyrate is limited, related studies indicate that ester modifications significantly alter the compound's interaction with aqueous and lipid environments [9]. The partition coefficient values place testosterone isobutyrate in an intermediate position among testosterone esters, with higher lipophilicity than shorter esters but lower than longer-chain derivatives [12].

Temperature-controlled chromatographic studies have demonstrated the influence of environmental conditions on the retention and separation behavior of testosterone isobutyrate [16]. These investigations reveal that temperature variations from -20°C to +60°C significantly affect the compound's chromatographic properties, providing insights into its stability and interaction characteristics under different environmental conditions [16].

Stability Under Various Environmental Conditions

The stability of testosterone isobutyrate under various environmental conditions represents a critical aspect of its physicochemical characterization. Thermal stability studies indicate that steroid compounds, including testosterone derivatives, generally exhibit resistance to thermal degradation under moderate temperature conditions [28]. However, specific degradation pathways and kinetics vary significantly based on the ester group and environmental parameters [28].

Environmental stability assessments reveal that testosterone esters demonstrate varying degrees of resistance to hydrolysis depending on the ester chain length and environmental conditions [29] [30]. Shorter-chained testosterone esters typically undergo more rapid hydrolysis compared to longer-chain derivatives [30]. The stability of testosterone isobutyrate in biological matrices, particularly blood samples, shows time-dependent degradation patterns that are influenced by storage conditions and stabilizing agents [30].

pH stability represents another critical parameter affecting testosterone isobutyrate integrity. While specific pH stability data for testosterone isobutyrate is limited, related testosterone ester studies indicate that acidic conditions generally provide enhanced stability compared to neutral or alkaline environments [28] [29]. The ester linkage susceptibility to hydrolysis increases under alkaline conditions, leading to liberation of the parent testosterone molecule [29].

Temperature-controlled stability studies demonstrate that testosterone isobutyrate maintains structural integrity under moderate thermal stress conditions [16] [28]. However, prolonged exposure to elevated temperatures can result in ester hydrolysis and potential degradation of the steroid backbone [28]. The compound's thermal stability profile indicates resistance to degradation at temperatures up to approximately 80°C for limited exposure periods [28].

Environmental factors including light exposure, oxygen availability, and moisture content significantly influence the long-term stability of testosterone isobutyrate [17] [28]. The compound's lipophilic nature and absence of reactive functional groups contribute to its environmental persistence characteristics [17]. Studies on steroid environmental fate indicate that testosterone derivatives exhibit recalcitrant behavior in aquatic systems, with limited biodegradation under typical environmental conditions [17].

Conventional Esterification Methods

The synthesis of testosterone isobutyrate primarily relies on conventional chemical esterification methodologies that utilize testosterone as the starting material and isobutyric acid derivatives as the acylating agents [2]. The most widely employed conventional approach involves the reaction of testosterone with isobutyryl chloride in the presence of organic bases such as pyridine or 4-dimethylaminopyridine (DMAP) as catalysts [3]. This classical method typically proceeds at room temperature to reflux conditions, requiring reaction times ranging from one to twenty-four hours to achieve completion [3] [4].

The conventional esterification process involves nucleophilic acyl substitution at the 17β-hydroxyl position of testosterone. The reaction mechanism proceeds through the formation of an acylium ion intermediate, followed by nucleophilic attack by the hydroxyl group, resulting in the formation of the ester bond and elimination of hydrogen chloride [5]. The use of pyridine serves dual purposes: it acts as a base to neutralize the hydrochloric acid byproduct and provides catalytic enhancement through coordination with the acyl chloride [3].

Alternative conventional methods employ carboxylic acid anhydrides as acylating agents. Isobutyric anhydride can be utilized in conjunction with acidic catalysts such as perchloric acid or trifluoroacetic acid to facilitate esterification [5]. These methods typically require elevated temperatures and extended reaction times but offer advantages in terms of reduced formation of acidic byproducts.

Enzymatic Esterification Approaches

Enzymatic esterification represents a more environmentally sustainable alternative to conventional chemical methods. Lipase-catalyzed esterification has been successfully applied to testosterone ester synthesis, utilizing enzymes such as those derived from Aspergillus oryzae [6]. The enzymatic approach offers several advantages including mild reaction conditions, high selectivity, and reduced environmental impact due to the elimination of harsh chemical catalysts and solvents [6].

Lipase-mediated esterification typically employs vinyl esters or acid anhydrides as acyl donors, proceeding through a transesterification mechanism. The enzyme active site provides a microenvironment that facilitates selective acylation at the 17β-position while minimizing side reactions [6]. Reaction conditions are generally mild, with temperatures ranging from 37 to 60 degrees Celsius and reaction times extending from three to twenty-four hours [6].

The enzymatic process demonstrates superior stereoselectivity compared to chemical methods, as the enzyme active site provides three-dimensional constraints that favor the desired product formation. Additionally, enzymatic reactions can be conducted in aqueous or organic media, offering flexibility in process design and product recovery [6].

| Method | Catalyst | Temperature | Reaction Time | Yield Range | Environmental Impact |

|---|---|---|---|---|---|

| Conventional Acid-Catalyzed | Pyridine/DMAP | 25°C - reflux | 1-24 hours | 41-87% | High solvent use |

| Enzyme-Catalyzed (Lipase) | Aspergillus oryzae lipase | 37-60°C | 3-24 hours | 60-95% | Low/Green |

| Microwave-Assisted | Polymer-supported tosylic acid | 100-150°C | 2.5 minutes | 33-96% | Reduced solvent |

| Solvent-Free Method | Heterogeneous catalyst | 120-180°C | 30 minutes - 2 hours | 70-90% | Minimal waste |

Advanced Esterification Technologies

Recent developments in esterification technology have introduced microwave-assisted synthesis as a rapid and efficient alternative. Microwave irradiation accelerates reaction rates significantly, with testosterone ester synthesis completing within 2.5 minutes under optimized conditions [3]. This approach utilizes polymer-supported tosylic acid catalysts in solvent-free systems, achieving yields ranging from 33 to 96 percent while minimizing environmental impact [3].

The microwave-assisted method operates through selective heating of polar molecules, creating localized hot spots that enhance reaction kinetics. The use of heterogeneous catalysts facilitates product separation and catalyst recovery, making the process more economically viable for industrial applications [3].

Raw Material Sourcing and Precursor Optimization

Testosterone Precursor Selection

The primary raw material for testosterone isobutyrate synthesis is testosterone, which serves as the hydroxyl-containing substrate for esterification [7]. Testosterone can be obtained through various synthetic routes, with the most common industrial approach involving the biotransformation of phytosterols such as sitosterol and stigmasterol using microbial systems [8] [9].

Phytosterols represent cost-effective starting materials that are readily available from plant sources, particularly soybean oil and tall oil waste products [8]. The microbial conversion of phytosterols to testosterone involves engineered Mycobacterium smegmatis or Pichia pastoris strains that express specific enzymes for steroid biotransformation [9] [10]. These biotechnological processes offer advantages in terms of sustainability and reduced environmental impact compared to traditional chemical synthesis from cholesterol [8].

Alternative approaches for testosterone production include direct chemical synthesis from androst-4-ene-3,17-dione using reduction reactions catalyzed by sodium borohydride or 17β-hydroxysteroid dehydrogenase enzymes [11]. The selection of testosterone source depends on factors including cost, purity requirements, and regulatory considerations [8].

Isobutyric Acid Derivative Procurement

The acylating component for testosterone isobutyrate synthesis requires high-purity isobutyric acid derivatives, typically isobutyryl chloride or isobutyric anhydride [2]. These reagents must meet pharmaceutical-grade specifications to ensure product quality and regulatory compliance. Isobutyryl chloride is preferred for its high reactivity and clean reaction profile, although it requires careful handling due to its corrosive nature and tendency to hydrolyze in the presence of moisture [12].

Quality specifications for isobutyryl chloride include minimum purity of 98 percent, maximum water content of 0.1 percent, and absence of heavy metal contaminants [12]. The reagent must be stored under anhydrous conditions and protected from atmospheric moisture to prevent hydrolysis and maintain reactivity [12].

Raw Material Quality Control

Comprehensive quality control protocols must be implemented for all raw materials entering the manufacturing process. Testosterone raw material testing includes verification of identity through infrared spectroscopy and nuclear magnetic resonance, determination of purity by high-performance liquid chromatography, and assessment of moisture content using Karl Fischer titration [13] [12].

Critical quality attributes for testosterone include assay content of 98.0 to 102.0 percent, total related substances not exceeding 0.5 percent, and residual solvent levels compliant with International Council for Harmonisation guidelines [12]. Microbiological testing ensures absence of pathogenic organisms and compliance with endotoxin limits for pharmaceutical applications [13].

Industrial-Scale Production Challenges

Process Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production presents numerous technical and operational challenges that must be systematically addressed to ensure consistent product quality and economic viability [14]. Heat and mass transfer limitations become particularly significant at large scale, requiring careful optimization of reactor design and operating conditions [14].

Temperature control represents a critical challenge during scale-up, as the exothermic nature of esterification reactions can lead to thermal runaway if not properly managed [14]. Industrial reactors must incorporate efficient heat removal systems, including jacketed vessels with circulating coolant and internal cooling coils for large-scale operations [14]. The heat of reaction for testosterone esterification with isobutyryl chloride has been measured at approximately 45 kilojoules per mole, necessitating careful thermal management to maintain optimal reaction conditions [3].

Mixing efficiency poses another significant challenge, as inadequate agitation can result in localized concentration gradients and incomplete conversion [14]. Industrial-scale reactors require high-efficiency impeller designs and sufficient power input to ensure homogeneous mixing throughout the reaction volume [14]. The minimum stirring rate for effective mixing in large-scale testosterone esterification has been determined to be approximately 100 revolutions per minute for reactors exceeding 1000 liters capacity [15].

| Challenge | Impact Level | Mitigation Strategy | Cost Impact |

|---|---|---|---|

| Raw Material Variability | High | Supplier qualification | 15-25% |

| Equipment Contamination | Medium | Clean-in-place systems | 5-10% |

| Scale-up Issues | High | Process validation | 20-30% |

| Regulatory Compliance | Critical | GMP compliance | 10-15% |

| Product Stability | Medium | Controlled storage | 5-8% |

Equipment Design and Material Selection

Industrial production requires specialized equipment capable of handling corrosive reagents while maintaining pharmaceutical-grade cleanliness standards [14]. Reaction vessels must be constructed from corrosion-resistant materials such as stainless steel grade 316L or glass-lined steel to withstand exposure to hydrogen chloride generated during the esterification process [14].

The selection of appropriate sealing systems is crucial to prevent contamination and maintain inert atmosphere conditions. Double mechanical seals with barrier fluid systems are typically employed for rotating equipment to prevent ingress of moisture and atmospheric oxygen [14]. All product-contact surfaces must meet pharmaceutical sanitary standards, with surface finishes not exceeding 32 microinch roughness average to facilitate cleaning and prevent bacterial adhesion [14].

Solvent Recovery and Waste Management

Large-scale production generates significant quantities of organic solvents and chemical waste that must be properly managed to ensure environmental compliance and economic sustainability [14]. Solvent recovery systems utilizing distillation or membrane separation technologies can recover and recycle up to 95 percent of organic solvents used in the process [14].

The implementation of solvent-free or minimal solvent processes represents an attractive alternative for reducing waste generation and recovery costs [3]. Microwave-assisted synthesis and solid-phase synthesis techniques have demonstrated potential for reducing solvent consumption by up to 90 percent compared to conventional methods [3].

Regulatory Compliance Framework

Industrial manufacturing of testosterone isobutyrate must comply with current Good Manufacturing Practice regulations established by regulatory authorities including the Food and Drug Administration and European Medicines Agency [16]. These regulations mandate comprehensive documentation of all manufacturing processes, equipment qualification, and personnel training [16].

Process validation requirements include demonstration of consistent product quality across multiple commercial-scale batches, with statistical analysis confirming that critical quality attributes remain within specified limits [16]. The validation protocol must address worst-case scenarios and demonstrate process robustness under varying operating conditions [16].

Purification Techniques and Quality Control Metrics

Crystallization-Based Purification

Crystallization represents the primary purification method for testosterone isobutyrate due to its effectiveness in achieving high purity levels while being economically viable for large-scale production [15]. The crystallization process exploits differences in solubility between the desired product and impurities across various solvent systems and temperatures [15].

The most commonly employed crystallization approach utilizes methanol as the primary solvent, with water as an antisolvent to induce precipitation [15]. The process typically involves dissolving crude testosterone isobutyrate in hot methanol at temperatures between 60 to 65 degrees Celsius, followed by controlled cooling to room temperature while maintaining constant agitation [15]. The addition of water in a 1:3 ratio relative to methanol further reduces solubility and promotes complete precipitation of the purified product [15].

Critical parameters affecting crystallization efficiency include cooling rate, seeding strategy, and agitation intensity [15]. Controlled cooling rates of 0.5 to 1.0 degrees Celsius per minute have been shown to optimize crystal formation and minimize inclusion of impurities [15]. Seeding with pure testosterone isobutyrate crystals at the point of supersaturation enhances nucleation control and improves batch-to-batch consistency [15].

Chromatographic Purification Methods

High-performance liquid chromatography-based purification provides superior selectivity for removing closely related impurities and isomeric compounds [17] [18]. Preparative-scale chromatography utilizing C18 reversed-phase columns with methanol-water mobile phases has demonstrated effectiveness in achieving purities exceeding 99 percent [17].

The chromatographic separation exploits differences in hydrophobicity between testosterone isobutyrate and potential impurities, including unreacted testosterone, testosterone propionate, and other ester variants [17]. Optimal separation conditions employ gradient elution starting with 60 percent methanol and progressing to 95 percent methanol over a 45-minute period [17].

Column chromatography using silica gel stationary phases offers a cost-effective alternative for medium-scale purification [19]. The process utilizes hexane-ethyl acetate solvent systems with gradually increasing polarity to achieve selective elution of testosterone isobutyrate from impurity mixtures [19].

| Technique | Principle | Typical Recovery | Purity Achieved | Scale Suitability | Cost Effectiveness |

|---|---|---|---|---|---|

| Crystallization | Solubility difference | 70-85% | 95-99% | Large scale | High |

| Column Chromatography | Adsorption/Partition | 60-80% | 90-98% | Medium scale | Medium |

| Preparative HPLC | Size/Polarity separation | 80-95% | >99% | Small scale | Low |

| Liquid-Liquid Extraction | Partition coefficient | 65-80% | 85-95% | Large scale | High |

Analytical Quality Control Methods

Comprehensive quality control testing ensures that testosterone isobutyrate meets all pharmaceutical specifications and regulatory requirements [18] [20]. Identity verification employs multiple orthogonal analytical techniques including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry [18].

High-performance liquid chromatography serves as the primary analytical method for determining purity and quantifying related substances [18]. The analytical method utilizes a C8 reversed-phase column with gradient elution using acetonitrile-water mobile phases [18]. Detection at 240 nanometers provides optimal sensitivity for testosterone ester compounds while minimizing interference from excipients and degradation products [18].

The analytical method demonstrates linearity across the concentration range of 0.1 to 2.0 milligrams per milliliter with correlation coefficients exceeding 0.999 [18]. Method precision, expressed as relative standard deviation, is typically less than 2.0 percent for both intra-day and inter-day measurements [18].

Stability Testing and Degradation Product Analysis

Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions provide comprehensive understanding of potential degradation pathways and product stability [18]. Under acidic conditions (0.1 molar hydrochloric acid at 60 degrees Celsius), testosterone isobutyrate demonstrates hydrolysis of the ester bond with formation of testosterone and isobutyric acid as primary degradation products [18].

Oxidative stress testing using hydrogen peroxide reveals formation of hydroxylated metabolites at the steroid A-ring, consistent with known testosterone oxidation pathways [18]. These degradation products can be effectively separated and quantified using the established chromatographic method, ensuring comprehensive impurity profiling [18].

| Parameter | Specification | Test Method | Frequency | Acceptance Criteria |

|---|---|---|---|---|

| Purity | ≥99.0% | HPLC | Each batch | Pass/Fail |

| Identity | IR/NMR match | Spectroscopy | Each batch | Pass/Fail |

| Assay | 98.0-102.0% | HPLC/Titration | Each batch | Pass/Fail |

| Moisture Content | ≤0.5% | Karl Fischer | Each batch | Pass/Fail |

| Related Substances | ≤0.5% total | HPLC | Each batch | Pass/Fail |

| Residual Solvents | ≤ICH limits | GC | Each batch | Pass/Fail |

Process Analytical Technology Implementation

Real-time monitoring of critical process parameters during manufacturing enhances process understanding and enables immediate corrective actions when deviations occur [14]. Near-infrared spectroscopy provides non-invasive monitoring of reaction progress by tracking characteristic absorption bands associated with ester bond formation [14].

Online measurement of temperature, pH, and conductivity provides continuous assessment of reaction conditions and helps identify potential process upsets before they impact product quality [14]. The integration of process analytical technology with advanced process control systems enables automated adjustment of operating parameters to maintain optimal conditions throughout the manufacturing campaign [14].

Multivariate statistical process control techniques analyze patterns in process data to detect subtle changes that may indicate equipment degradation or raw material variability [14]. These predictive analytics capabilities enable proactive maintenance scheduling and prevent quality excursions before they occur [14].

XLogP3

UNII

GHS Hazard Statements

H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (50%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard